iOWH-032

描述

IOWH-032 是一种合成化合物,以其对囊性纤维化跨膜传导调节剂氯离子通道的强效抑制而闻名。 该化合物因其潜在的治疗应用而受到研究,特别是在治疗由霍乱毒素引起的腹泻方面 .

准备方法

IOWH-032 的合成涉及多个步骤,从制备 3,5-二溴-4-羟基苯甲醛开始。然后将此中间体与 4-苯氧基苄胺反应,形成相应的席夫碱。 席夫碱与溴化氰环化,得到最终产物,即 3-(3,5-二溴-4-氧代环己-2,5-二烯-1-亚基)-N-[(4-苯氧基苯基)甲基]-1,2,4-恶二唑-5-甲酰胺 .

化学反应分析

IOWH-032 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成相应的氧化物。

还原: 该化合物可以被还原,形成不同的衍生物。

取代: this compound 可以发生取代反应,特别是在溴位置,形成各种取代衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的亲核试剂 。这些反应形成的主要产物取决于所用试剂和具体条件。

科学研究应用

Treatment of Cholera

Overview

Cholera, caused by Vibrio cholerae, remains a significant global health challenge, particularly in areas with inadequate sanitation. iOWH-032 was designed as an antisecretory therapeutic to mitigate the severe fluid loss associated with cholera by inhibiting CFTR-mediated intestinal secretion.

Clinical Trials

A Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of this compound in healthy volunteers infected with V. cholerae. The study involved 47 subjects who received either this compound or a placebo for three days.

Results

- Safety Profile : this compound was generally well tolerated, with no significant adverse effects reported at doses up to 500 mg every 8 hours.

- Efficacy : The study found a non-significant reduction in diarrheal output (25.4 mL/hour for the treatment group vs. 32.6 mL/hour for placebo), indicating that while the compound was safe, it did not demonstrate sufficient efficacy to warrant further development for cholera treatment .

Antiviral Activity Against SARS-CoV-2

Mechanism of Action

Recent studies have indicated that this compound may also possess antiviral properties against SARS-CoV-2. It interacts with the RNA binding interface of the virus's helicase-polymerase complex, potentially disrupting viral replication.

Experimental Findings

- In Vitro Studies : In bronchial cells expressing wild-type CFTR, this compound exhibited antiviral activity against SARS-CoV-2 at low micromolar concentrations .

- Cytotoxicity Assay : The compound was tested at varying concentrations (0.1 μM to 100 μM) to assess its cytotoxic effects, with results indicating a favorable safety profile in terms of cellular viability .

Inhibition of Other Viral Infections

Research has also explored the potential of this compound in inhibiting other viruses, such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Studies suggest that CFTR inhibitors like this compound can suppress these infections, highlighting a broader application beyond gastrointestinal diseases .

Data Summary

| Application | Study Type | Key Findings |

|---|---|---|

| Cholera Treatment | Phase 2a Clinical Trial | Safe but not effective; no significant reduction in diarrhea severity |

| SARS-CoV-2 | In Vitro Studies | Exhibits antiviral activity; interferes with viral replication mechanisms |

| Herpes Simplex Virus | Laboratory Studies | Demonstrated inhibition of HSV infection |

作用机制

IOWH-032 通过抑制囊性纤维化跨膜传导调节剂氯离子通道发挥其作用。这种抑制减少了氯离子跨细胞膜的流动,从而减少了霍乱毒素引起的腹泻等疾病中的体液和电解质损失。 This compound 的分子靶标包括氯离子通道本身,以及相关的离子转运和体液稳态途径 .

相似化合物的比较

IOWH-032 在对囊性纤维化跨膜传导调节剂氯离子通道的强效抑制方面是独一无二的。类似的化合物包括:

PPQ-102: 另一种囊性纤维化跨膜传导调节剂抑制剂,但作用机制不同。

GlyH-101: 一种具有类似氯离子通道抑制特性的化合物,但化学结构不同。

OSSK-2 和 OSSK-3: 具有与 GlyH-101 相似的结构,也表现出氯离子通道抑制

This compound 因其特定的抑制特征及其在治疗分泌性腹泻和其他与氯离子通道相关的疾病方面的潜在治疗应用而脱颖而出。

生物活性

iOWH-032 is a synthetic small molecule developed primarily as an antisecretory agent targeting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound is being investigated for its potential to treat cholera and other diarrheal diseases by inhibiting excessive fluid secretion in the intestines, thereby mitigating dehydration and severe symptoms associated with these conditions. The development of this compound has been supported by organizations such as the Bill & Melinda Gates Foundation and PATH.

This compound functions by blocking chloride ion flow through the CFTR channel, which is a key player in fluid secretion during diarrheal episodes caused by pathogens like Vibrio cholerae. By inhibiting this channel, this compound aims to reduce the volume of fluid lost from the gastrointestinal tract, thus shortening the duration and severity of diarrhea symptoms.

Key Mechanistic Insights:

- CFTR Inhibition : this compound has an in vitro IC50 of approximately 5 μM, indicating effective inhibition of CFTR in cellular models.

- Impact on Fluid Secretion : In animal models, this compound demonstrated a significant reduction in cholera toxin-induced intestinal secretion and fecal output.

Phase 2a Clinical Trial

A pivotal Phase 2a clinical trial was conducted to evaluate the safety and efficacy of this compound in a controlled human infection model involving V. cholerae. Key findings from this trial include:

- Study Design : The trial involved 47 subjects who were infected with V. cholerae and randomized to receive either this compound (500 mg every 8 hours) or a placebo for three days.

- Safety Profile : this compound was generally well-tolerated, with no serious adverse effects reported. The maximum plasma concentration achieved was 4,270 ng/mL after three days.

- Efficacy Results :

- Diarrheal stool output rate for the treatment group was 25.4 mL/hour compared to 32.6 mL/hour for the placebo group, reflecting a 23% reduction that was not statistically significant.

- No significant differences were observed in diarrhea severity or frequency between the treatment and placebo groups.

Summary of Clinical Outcomes

| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Mean Diarrheal Output (mL/hour) | 25.4 | 32.6 | Not Significant |

| Plasma Concentration (ng/mL) | 4,270 | N/A | N/A |

These findings suggest that while this compound is safe for use, it may not provide sufficient clinical benefit to warrant further development specifically for cholera treatment.

Broader Biological Activity

Recent studies have also explored the antiviral potential of this compound against SARS-CoV-2. Research indicates that CFTR inhibitors like this compound can exhibit antiviral activity in vitro, suggesting a broader application beyond gastrointestinal disorders.

Antiviral Activity Evaluation

In vitro studies demonstrated that this compound effectively reduced viral loads when applied to bronchial epithelial cells infected with SARS-CoV-2. This highlights its potential as a multifaceted therapeutic agent.

属性

IUPAC Name |

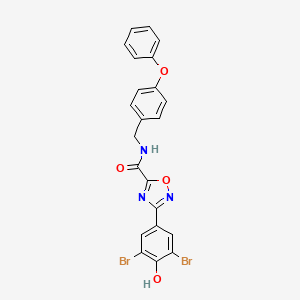

3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNLJXHXBIKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026095 | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191252-49-9 | |

| Record name | IOWH-032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOWH-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOWH-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of IOWH032?

A1: IOWH032 acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [, , ]. This channel plays a crucial role in fluid secretion in various tissues, including the intestines. By inhibiting CFTR, IOWH032 aims to reduce fluid secretion and potentially alleviate symptoms of secretory diarrhea [].

Q2: Has IOWH032 shown efficacy in treating cholera in clinical trials?

A2: A Phase 2a clinical trial (NCT04150250) investigated the safety and efficacy of IOWH032 in treating cholera in a controlled human infection model []. While the compound was found to be generally safe and achieved adequate plasma levels, it did not significantly reduce diarrheal stool output or severity compared to placebo []. Therefore, further development of IOWH032 for cholera treatment is not currently being pursued [].

Q3: Are there other potential applications for IOWH032 being explored?

A3: Interestingly, in vitro studies have shown that IOWH032 can inhibit SARS-CoV-2 replication in human bronchial epithelial cells [, ]. This antiviral activity was also observed with another CFTR inhibitor, PPQ-102, suggesting a potential role for CFTR in the viral life cycle []. These findings warrant further investigation to explore the potential of CFTR inhibitors as a therapeutic strategy for COVID-19 [, ].

Q4: How does the structure of IOWH032 influence its activity?

A4: While specific structure-activity relationship (SAR) data for IOWH032 is limited in the provided abstracts, research indicates that slight structural modifications to similar compounds can significantly alter their potency and selectivity for CFTR []. Comparative studies using human, murine, and Xenopus CFTR orthologs have revealed that even small changes in the compound structure can lead to ortholog-specific effects on CFTR potentiation []. This highlights the importance of careful structural optimization for developing effective and selective CFTR modulators [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。